1,3-Dibenzyl Anthrose
Description
1,3-Dibenzyl Anthrose is a synthetic glycoside derivative with applications in organic synthesis and biochemical research. Its molecular formula is C₂₆H₃₅NO₆, and it has a molecular weight of 457.56 g/mol . Structurally, it is defined as Benzyl 3-Benzyl-4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranoside, featuring benzyl protective groups at the 1- and 3-positions of a modified glucopyranoside backbone. This compound is produced in highly purified grades (≥95%) and is utilized as a biochemical intermediate or reference standard in synthetic chemistry .
Properties
Molecular Formula |
C₂₆H₃₅NO₆ |
|---|---|
Molecular Weight |
457.56 |
Synonyms |
Benzyl 3-Benyl-4,6-dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranoside; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following table summarizes key similarities and differences between 1,3-Dibenzyl Anthrose and related compounds:
*Exact data unavailable in provided evidence.
Key Observations:
Structural Analogues: Benzyl-Protected Compounds: Both this compound and 1,3-dibenzyloxy-2-propanol utilize benzyl groups as protective moieties, enhancing solubility and stability during synthesis. However, this compound’s glycosidic backbone distinguishes it from simpler ethers or esters like dibenzyl malonate .
Reactivity and Applications: this compound’s amide and methyl ether groups may influence its reactivity in glycosylation reactions, contrasting with the ester-based reactivity of dibenzyl malonate in copper-catalyzed CDC reactions . Compounds like 1,3-dibenzyloxy-2-propanol serve as precursors for radiopharmaceuticals, highlighting the versatility of benzyl-protected intermediates in diverse synthetic pathways.
Biological Relevance :
Q & A
Basic: What are the established synthetic routes for 1,3-Dibenzyl Anthrose, and how can researchers optimize yield and purity?
This compound can be synthesized via benzylation of anthrose derivatives using sodium hydride and benzyl alcohol, followed by selective deprotection steps. A validated protocol involves coupling anthrose precursors with benzyl-protecting groups under anhydrous conditions, as demonstrated in analogous syntheses of dibenzyl ethers . Key optimization strategies include:
- Temperature control : Reactions performed at 0–5°C minimize side-product formation.
- Catalyst selection : Tetrabutylammonium iodide improves coupling efficiency in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >99% purity.
Basic: What analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : H and C NMR confirm benzyl group integration and anthrose backbone conformation. Aromatic proton resonances (δ 7.2–7.4 ppm) and carbonyl signals (δ 190–210 ppm) are diagnostic .
- Mass spectrometry (LC-MS) : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 432.2) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry, though crystallization requires slow evaporation from ethanol/water mixtures .
Advanced: How does this compound modulate Bacillus anthracis spore biology, and what methodological frameworks are used to study this?
Anthrose derivatives like this compound are hypothesized to mimic native anthrose, a spore-surface monosaccharide critical for immune evasion. Key findings from B. anthracis studies include:
- Antiphagocytic role : Wild-type anthrose reduces phagocytosis rates by 40% compared to anthrose-deficient mutants, as shown in macrophage uptake assays .
- Germination dynamics : Spores lacking anthrose exhibit delayed germination (p < 0.05) but enhanced sporulation, suggesting a trade-off between dormancy and virulence .
- Methodology : Use in vitro phagocytosis assays (J774.A1 macrophages) and in vivo A/J mouse models to quantify virulence (LD) and dissemination (competitive index assays) .
Advanced: How can researchers resolve contradictions in experimental data on anthrose-related pathogenicity?
Contradictions, such as anthrose-deficient strains showing both reduced germination and increased lethality, arise from model-specific variables:
- Sample size effects : Mortality differences in mice (20% higher for ΔantC mutants) become significant only at larger sample sizes (n ≥ 15), as per death process modeling .
- Host-pathogen interactions : Galleria mellonella larvae show higher susceptibility to anthrose-deficient spores than mice, highlighting model-dependent immune responses .
- Controls : Include complemented mutants (e.g., antC-restored strains) to isolate anthrose-specific effects .
Advanced: What computational tools are available to predict the role of this compound in receptor binding or vaccine design?
- In silico docking : Use AutoDock Vina to model interactions between this compound and B. anthracis-specific receptors (e.g., monoclonal antibodies) .
- Molecular dynamics (MD) : Simulate anthrose derivative stability in lipid bilayers using GROMACS .
- Data repositories : Access genomic datasets (NCBI SRA: SAMN15046868) and code for mutational simulations via GitHub repositories linked to anthrax pathogenesis studies .
Advanced: How can researchers design experiments to evaluate this compound as a diagnostic tool for B. anthracis?
- Artificial receptor synthesis : Develop molecularly imprinted polymers (MIPs) using this compound as a template for selective spore detection .
- Surface plasmon resonance (SPR) : Measure binding affinity (K) between anthrose derivatives and anti-anthrose antibodies .
- Field-deployable assays : Optimize lateral flow devices with anthrose-functionalized gold nanoparticles for spore detection in environmental samples .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How does this compound compare to other anthrose derivatives in evading host immune responses?
- Structural analogs : this compound’s benzyl groups may sterically hinder antibody binding compared to native anthrose, as predicted by comparative MD simulations .
- Functional assays : Test complement activation (e.g., C3b deposition) and neutrophil extracellular trap (NET) formation using human whole blood models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
